7-Chloro-2-methylbenzothiazole is a heterocyclic aromatic compound belonging to the benzothiazole family, which is characterized by its unique structure that combines a benzene ring and a thiazole ring. This compound has garnered interest due to its diverse biological activities, particularly in the field of medicinal chemistry. Its ability to interact with various biological targets makes it a subject of ongoing research for potential therapeutic applications.
7-Chloro-2-methylbenzothiazole can be synthesized through several chemical methods, often involving the cyclization of appropriate precursors. It is commercially available from chemical suppliers and is utilized in research settings for various applications.
This compound is classified as a benzothiazole derivative, which is a category known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The synthesis of 7-Chloro-2-methylbenzothiazole can be achieved via multiple routes:
In industrial settings, optimized conditions such as controlled temperature, specific solvents, and catalysts (e.g., palladium) are employed to enhance yield and purity during large-scale synthesis. The choice of reagents and conditions can significantly impact the efficiency of the synthesis process.
7-Chloro-2-methylbenzothiazole features a benzothiazole core, where:
The molecular formula for 7-Chloro-2-methylbenzothiazole is S, with a molecular weight of approximately 185.66 g/mol. Its structural representation highlights the positioning of the chlorine and methyl groups on the benzothiazole framework.
7-Chloro-2-methylbenzothiazole undergoes several types of chemical reactions:
The mechanism of action for 7-Chloro-2-methylbenzothiazole primarily involves its interaction with specific proteins, particularly those in the BCL-2 family, which regulate apoptosis (programmed cell death). By binding to the BH3 domain of these proteins, it inhibits their anti-apoptotic functions, leading to increased apoptosis in cancer cells.
Research indicates that 7-Chloro-2-methylbenzothiazole effectively induces apoptosis in various cancer cell lines by disrupting BCL-2 family interactions, demonstrating its potential as an anticancer agent .
Relevant data from studies indicate that this compound exhibits significant reactivity due to its functional groups, making it suitable for further chemical modifications .
7-Chloro-2-methylbenzothiazole has found applications in various fields:
Introduction to the Core Structure7-Chloro-2-methylbenzothiazole (C₈H₆ClNS, CAS 4146-25-2 or 19241-37-3) is a halogenated benzothiazole derivative characterized by a chlorine substituent at the C7 position and a methyl group at C2 of the bicyclic scaffold. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, creating a versatile pharmacophore for further functionalization. It serves as a key intermediate in medicinal chemistry and materials science due to its planar, aromatic system and regiochemical flexibility [1] [3] [6].
Classical routes to 7-chloro-2-methylbenzothiazole rely on cyclization strategies using ortho-substituted aniline precursors. The Jacobson cyclization remains foundational, where 4-chloro-2-aminothiophenol undergoes condensation with acetyl chloride or acetic anhydride under reflux conditions. This method affords moderate yields (50–65%) but requires extended reaction times (8–12 hours) and corrosive reagents [9].
An alternative approach adapts the Hoffmann method, wherein p-chloroaniline reacts with thiocyanates followed by oxidative cyclization. For example, treatment of p-chloroaniline with ammonium thiocyanate and bromine in acetic acid yields 2-amino-7-chlorobenzothiazole, which undergoes in situ methylation using methyl iodide to install the C2 methyl group. This sequence achieves 60–70% overall yield but necessitates harsh oxidants and multi-step purification [2] [10].
Key limitation: Classical routes often exhibit poor regioselectivity for C7 chlorination. Post-cyclization halogenation of 2-methylbenzothiazole with chlorine gas/sulfuryl chloride typically generates mixtures of 5-, 6-, and 7-chloro isomers, requiring costly chromatographic separation [3].
Table 1: Classical Synthesis Methods for 7-Chloro-2-methylbenzothiazole
Method | Starting Materials | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Jacobson Cyclization | 4-Chloro-2-aminothiophenol + Acetic anhydride | Reflux, 8–12 h | 50–65 | Corrosive reagents, moderate yield |
Hoffmann Methylation | 2-Amino-7-chlorobenzothiazole + CH₃I | K₂CO₃, DMF, 80°C, 6 h | 70–75 | Multi-step, alkylation side products |
Direct Halogenation | 2-Methylbenzothiazole + Cl₂ | FeCl₃ catalyst, 60°C, 3 h | 45–55 | Low regioselectivity (C5/C6/C7) |
Modern synthetic workflows leverage microwave irradiation to accelerate 7-chloro-2-methylbenzothiazole formation, enhancing efficiency and sustainability. In one protocol, a mixture of 4-chloro-2-aminothiophenol and acetic acid adsorbed onto silica gel undergoes microwave irradiation (300 W, 140°C) for 10–15 minutes, achieving 85–90% yield without solvents. This approach eliminates traditional reflux setups and reduces energy consumption by >50% compared to thermal methods [4] [9].
Ionic liquids (ILs) serve dual roles as green solvents and catalysts in solvent-free benzothiazole cyclization. For example, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) facilitates the condensation of 4-chloro-2-aminothiophenol with pyruvic acid at 100°C under microwave irradiation (200 W, 20 min), delivering 7-chloro-2-methylbenzothiazole-6-carboxylic acid in 92% yield. ILs enhance reaction kinetics via electrostatic stabilization of the zwitterionic transition state and are recyclable for ≥3 cycles without significant activity loss [2] [9].
Table 2: Microwave/Solvent-Free Methods for 7-Chloro-2-methylbenzothiazole Derivatives
Reaction System | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
Silica gel adsorption | 300 W, 140°C, solvent-free | 10–15 min | 85–90 | No solvent, rapid, high yield |
[bmim]PF₆/Pyruvic acid | 200 W, 100°C | 20 min | 92 | Recyclable solvent, functionalization at C6 |
Pentylimidazolium bromide IL | 150°C, catalyst-free | 30 min | 88 | Single-pot, no metal catalysts |
Metal-catalyzed C–H activation enables direct functionalization of the 7-chloro-2-methylbenzothiazole core. Palladium/copper dual catalysis facilitates C5 arylation using aryl iodides. For instance, Pd(OAc)₂ (5 mol%)/CuI (10 mol%) with phenanthroline as a ligand in DMF at 120°C couples 7-chloro-2-methylbenzothiazole with 4-iodoanisole, achieving 80% yield with >95% C5 regioselectivity. This strategy tolerates electron-rich/demanding aryl halides but struggles with ortho-substituted variants [2] [5].
Organocatalytic approaches provide metal-free alternatives. N-Heterocyclic carbenes (NHCs) catalyze C6-acylation via oxidative cross-coupling with aldehydes. Using 7-chloro-2-methylbenzothiazole, benzaldehyde, and NHC precursor N-mesitylimidazolium chloride (10 mol%) under O₂ atmosphere, C6-benzoylated derivatives form in 75% yield. The mechanism involves Breslow intermediate formation followed by acyl transfer to the electron-deficient C6 position [9].
Photocatalytic methods leverage visible light for radical functionalization. Graphitic carbon nitride (g-C₃N₄) catalyzes C–S bond formation between 4-chloro-2-iodoaniline and thiourea, yielding 7-chloro-2-aminobenzothiazole precursors under air at 25°C. Subsequent methylation provides the target compound in 82% overall yield. This method operates without strong bases or oxidants, showcasing excellent atom economy [2].
7-Chloro-2-methylbenzothiazole serves as a privileged building block for pharmacologically active hybrids via coupling at C2, C6, or the methyl group. Amide coupling at C2 is achieved by oxidizing the methyl group to carboxylic acid using KMnO₄, followed by EDCI-mediated peptide coupling. This technique conjugates benzothiazoles with amino acids or bioactive amines, yielding hybrids like N-(7-chlorobenzothiazol-2-yl)-L-prolinamide for anticancer screening [5] [8].
Suzuki-Miyaura cross-coupling installs aryl/heteroaryl groups at C6. 6-Bromo-7-chloro-2-methylbenzothiazole (synthesized via bromination of the parent compound) couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in ethanol/water (4:1) at 80°C. Hybrids with pyridyl or thienyl groups exhibit enhanced MAO-B inhibition (IC₅₀ < 0.005 µM) due to extended π-stacking in the enzyme’s entrance cavity [5] [7].
Mannich reactions functionalize the C2-methyl group directly. Condensation with morpholine and formaldehyde under mild acid catalysis generates 2-((morpholinomethyl)-7-chlorobenzothiazole, a potent acetylcholinesterase inhibitor (IC₅₀ = 1.2 µM). This one-step strategy diversifies the methyl group without pre-oxidation [5] [7].
Table 3: Bioactive Hybrids Derived from 7-Chloro-2-methylbenzothiazole
Hybrid Structure | Synthetic Route | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
6-(Pyridin-3-yl)-7-chloro-2-methyl-BT | Suzuki coupling | MAO-B inhibition | 0.0046 µM |
N-(7-Chloro-BT-2-carbonyl)-L-leucine | Amide coupling | Antitumor (L1210 leukemia) | 18.2 µM |
2-(Morpholinomethyl)-7-chloro-BT | Mannich reaction | Acetylcholinesterase inhibition | 1.2 µM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: